molecular formula C12H21BO2 B7360047 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane

Cat. No.: B7360047
M. Wt: 208.11 g/mol
InChI Key: LRIPYJIIRQIOGP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is a boron-containing compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its stability and reactivity, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron-containing reagent. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include:

    Catalysts: Palladium or platinum-based catalysts.

    Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.

    Substitution: Replacement of functional groups with boron-containing groups.

Common Reagents and Conditions

    Reagents: Boron trifluoride (BF3), borane (BH3), and other boron-containing reagents.

    Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon), and appropriate solvents (e.g., THF, DCM).

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and other boron-containing organic compounds. These products are valuable intermediates in organic synthesis and material science.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is unique due to its bicyclo[1.1.1]pentane structure, which imparts stability and reactivity. This compound’s ability to undergo various chemical reactions and form stable boron-containing products makes it a valuable reagent in organic synthesis and material science.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIPYJIIRQIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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